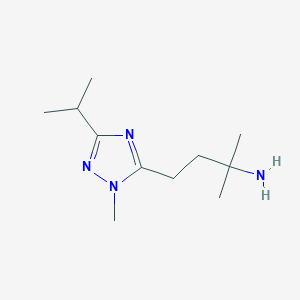
4-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylbutan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a chemical with the systematic name 4-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-2-methylbutan-2-amine .
- It belongs to the class of amines and contains a triazole ring.
- The compound’s structure consists of an isopropyl group, a methyl group, and an amine functional group attached to the triazole ring.
- It may have applications in various fields due to its unique structure.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is through a multistep process starting from commercially available starting materials.
Reaction Conditions: Specific reaction conditions depend on the synthetic route chosen. These may include temperature, solvent, and reagent concentrations.
Industrial Production: While I don’t have specific industrial production methods for this compound, it’s likely that large-scale production would involve efficient and cost-effective processes.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions. For example, reduction could yield an amine derivative.
Scientific Research Applications
Biology: It could be used as a probe or ligand in biological studies due to its unique structure.
Medicine: Investigations may explore its pharmacological properties or potential therapeutic applications.
Industry: If scalable production methods are developed, it could find use in industry.
Mechanism of Action
- Unfortunately, I don’t have specific information on the mechanism of action for this compound. Further research would be needed to understand how it exerts its effects.
- Molecular targets and pathways involved would require experimental studies.
Comparison with Similar Compounds
Uniqueness: Its combination of a triazole ring, isopropyl group, and amine functionality sets it apart.
Similar Compounds: While I don’t have an exhaustive list, related compounds include 2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-6-phenyl-3(2H)-pyridazinone and N-phenyl-5-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-2-aminobenzamide .
Remember that further research and experimental data would provide deeper insights into this compound’s properties and applications
Biological Activity
4-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-2-methylbutan-2-amine is a compound within the triazole family, which has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antifungal, anticancer, and anti-inflammatory effects. This article will explore the biological activity of this specific compound through various studies and data.
- Chemical Formula : C12H16N4
- Molecular Weight : 216.28 g/mol
- CAS Number : 1342031-34-8
The biological activity of triazoles often involves the modulation of enzyme systems and signaling pathways. The compound likely interacts with the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is crucial for cell growth and proliferation. Disruption of this pathway can lead to antitumor effects, as seen in related compounds that inhibit PI3K activity .
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For example, studies have shown that modifications in the triazole structure can enhance the efficacy against various cancer cell lines by improving drug exposure and reducing clearance rates in vivo .
Case Studies
Research Findings
Recent advancements in synthetic methodologies have allowed for the efficient production of triazole derivatives. The one-pot synthesis techniques have been particularly effective in generating libraries of these compounds for biological testing .
Structure Activity Relationship (SAR)
The biological activity of triazoles is often influenced by their substituents. For instance:
- Alkyl Substituents : Influence lipophilicity and membrane permeability.
- Amino Groups : Can enhance binding affinity to target enzymes.
Properties
Molecular Formula |
C11H22N4 |
|---|---|
Molecular Weight |
210.32 g/mol |
IUPAC Name |
2-methyl-4-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)butan-2-amine |
InChI |
InChI=1S/C11H22N4/c1-8(2)10-13-9(15(5)14-10)6-7-11(3,4)12/h8H,6-7,12H2,1-5H3 |
InChI Key |
LZFVJULOGVZYSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=N1)CCC(C)(C)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















